SIRT1 Inhibitory Potency: Inauzhin vs. EX‑527 (Selisistat)
Inauzhin inhibits SIRT1 deacetylase activity with an IC50 of 0.7–2 µM, whereas the benchmark selective SIRT1 inhibitor EX‑527 (Selisistat) exhibits a significantly more potent IC50 of 98 nM . This 7‑ to 20‑fold difference in enzymatic potency indicates that EX‑527 is a stronger direct catalytic inhibitor; however, Inauzhin's unique dual‑targeting mechanism (SIRT1 + IMPDH2) confers distinct cellular efficacy that cannot be predicted from SIRT1 IC50 alone [1].
| Evidence Dimension | SIRT1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.7–2 µM |
| Comparator Or Baseline | EX‑527 (Selisistat): 98 nM |
| Quantified Difference | EX‑527 is ~7‑ to 20‑fold more potent (lower IC50) than Inauzhin in direct SIRT1 enzymatic assays. |
| Conditions | Fluor‑de‑Lys fluorimetric deacetylase assay (cell‑free system) |
Why This Matters
Users selecting a pure SIRT1 catalytic inhibitor for biochemical studies may prefer EX‑527 for its higher potency, but Inauzhin remains essential for experiments requiring SIRT1 inhibition coupled with IMPDH2‑mediated ribosomal stress.
- [1] Zhang Q, et al. The role of IMP dehydrogenase 2 in Inauhzin-induced ribosomal stress. EMBO Mol Med. 2014;6(10):1266-1281. View Source
